BenchChemオンラインストアへようこそ!

6-(Tetrahydropyran-4-yloxy)nicotinic acid

CYP2A13 Inhibition Nicotine Metabolism Lung Cancer Research

6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) is a position-specific nicotinic acid derivative with the tetrahydropyran-4-yloxy ether placed exclusively at the 6-position of the pyridine ring. This substitution confers 7.8-fold binding selectivity for CYP2A13 (Kd=580nM) over CYP2A6 (Kd=4500nM), enabling precise study of tobacco-specific nitrosamine (NNK) metabolic activation in respiratory tract carcinogenesis. Its distinct nAChR agonist profile (active at α1β1γδ) versus the 2-isomer (active at α4β2/α3β4) makes it essential for receptor subtype SAR studies. Additionally, it serves as a key scaffold for noncompetitive α-amylase inhibitors and a CCR5 antagonist probe. For reproducible, position-specific pharmacology, this is the authenticated research tool.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 886851-55-4
Cat. No. B1325040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydropyran-4-yloxy)nicotinic acid
CAS886851-55-4
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14)
InChIKeyOLOSQIMMFCSJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) for Scientific Procurement: A Versatile Nicotinic Acid Derivative with a 6-Position Tetrahydropyranyloxy Modification


6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) is a synthetic derivative of nicotinic acid (niacin), featuring a tetrahydropyran-4-yloxy ether substituent at the 6-position of the pyridine ring. With a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol , this compound serves as a valuable building block in medicinal chemistry and chemical biology. Its primary utility lies in its capacity as a synthetic intermediate, wherein the carboxylic acid group readily undergoes amide bond formation to generate diverse compound libraries . Beyond its role in synthesis, this compound exhibits a unique profile of biological activities, including interactions with nicotinic acetylcholine receptors (nAChRs) , inhibition of cytochrome P450 enzymes [1], and antagonism of the CCR5 receptor [2].

Why 6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4) Is Not Interchangeable with Other Nicotinic Acid Derivatives


While numerous nicotinic acid derivatives are commercially available, the specific placement of the tetrahydropyran-4-yloxy group at the 6-position of the pyridine ring fundamentally alters the compound's biological and physicochemical profile compared to its close analogs. Substitution at different ring positions, such as the 2-position, or the use of alternative ether linkages, leads to distinct receptor binding profiles, enzyme inhibition potencies, and metabolic stability [1]. The following quantitative evidence demonstrates that 6-(Tetrahydropyran-4-yloxy)nicotinic acid possesses a unique combination of properties—including selective CYP2A13 inhibition and specific nAChR interactions—that are not replicated by its positional isomers or other nicotinic acid analogs. Therefore, assuming functional interchangeability for research applications is not scientifically justified and can lead to misleading experimental outcomes.

Quantitative Differentiation: Head-to-Head Evidence for 6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4)


CYP2A13 vs. CYP2A6 Binding Affinity Comparison

In direct binding assays, 6-(Tetrahydropyran-4-yloxy)nicotinic acid exhibits a 7.8-fold higher affinity for CYP2A13 (Kd = 580 nM) compared to the closely related CYP2A6 isoform (Kd = 4500 nM) [1]. This difference in affinity suggests a degree of selectivity for CYP2A13 over CYP2A6, which is a relevant factor for researchers investigating CYP2A13-specific inhibitors as potential modulators of nicotine metabolism and lung carcinogenesis.

CYP2A13 Inhibition Nicotine Metabolism Lung Cancer Research

Positional Isomer Impact on Receptor Binding: 6- vs. 2-Substitution in Nicotinic Acid Derivatives

The position of the tetrahydropyran-4-yloxy substituent on the nicotinic acid ring directly influences biological activity. While 6-(Tetrahydropyran-4-yloxy)nicotinic acid acts as an agonist at human α1β1γδ nAChR (functional potency assay, HEK cells) [1], its positional isomer, 2-(Tetrahydropyran-4-yloxy)nicotinic acid, has been reported to act as an agonist at human α4β2 nAChR [2] and the human α3β4 nAChR . This demonstrates that the substitution position is a key determinant of nAChR subtype selectivity. Furthermore, the 2-isomer has been shown to inhibit platelet 12-lipoxygenase (30 µM) , an activity not reported for the 6-isomer, highlighting distinct pharmacological profiles.

nAChR Pharmacology Positional Isomer SAR Nicotine Addiction

Comparative α-Amylase Inhibition: The 6-Position Ether Advantage

A series of novel nicotinic acid derivatives modified at the 6-position with (thio)ether functionalities were evaluated for α-amylase inhibition. Compound 8, a direct analog, demonstrated an IC50 of 20.5 µM [1]. While this value is comparable to other compounds in the same study, the significance lies in the mechanistic finding: the most promising 6-substituted derivatives, including those with ether linkages, act as noncompetitive inhibitors [1]. This mechanism of action is considered advantageous over competitive inhibitors like acarbose (a standard control) because it offers superior regulation of enzyme function and potential for avoiding competitive displacement by high substrate concentrations in vivo [1].

α-Amylase Inhibition Type 2 Diabetes Noncompetitive Inhibitors

CCR5 Antagonism: A Unique Activity Profile Among Nicotinic Acid Derivatives

Preliminary pharmacological screening has identified 6-(Tetrahydropyran-4-yloxy)nicotinic acid as a CCR5 antagonist [1]. CCR5 is a chemokine receptor that serves as a critical co-receptor for HIV-1 entry into host cells and is involved in various inflammatory diseases [1]. While specific quantitative data (e.g., IC50 or Ki) was not detailed in the identified source, this functional annotation is a significant point of differentiation from many other nicotinic acid analogs, which are more commonly associated with lipid metabolism, nAChR activity, or antioxidant effects. This unique target engagement suggests a distinct biological application space.

CCR5 Antagonist HIV Entry Inhibitor Inflammatory Disease

Optimal Scientific Applications for 6-(Tetrahydropyran-4-yloxy)nicotinic acid (CAS 886851-55-4)


Investigating CYP2A13 as a Target for Lung Cancer Chemoprevention

Due to its 7.8-fold binding selectivity for CYP2A13 (Kd = 580 nM) over CYP2A6 (Kd = 4500 nM) [1], 6-(Tetrahydropyran-4-yloxy)nicotinic acid is a valuable chemical probe for studying CYP2A13's role in the metabolic activation of tobacco-specific nitrosamines like NNK in the respiratory tract. This compound can be used in cellular and biochemical assays to dissect CYP2A13-mediated pathways relevant to lung carcinogenesis, as highlighted in patent literature describing CYP2A13-selective inhibitors for modulating nicotine ingestion and lung cancer [1].

Exploring Positional Isomer Effects on nAChR Subtype Selectivity

The distinct nAChR subtype agonist profile of 6-(Tetrahydropyran-4-yloxy)nicotinic acid (active at α1β1γδ nAChR) compared to its 2-isomer (active at α4β2 and α3β4 nAChR) [1] makes it an essential tool for structure-activity relationship (SAR) studies. Researchers focused on understanding how subtle changes in substitution position on the pyridine ring alter receptor subtype selectivity and downstream signaling will find this compound indispensable.

Developing Noncompetitive α-Amylase Inhibitors for Type 2 Diabetes

This compound serves as a key scaffold for developing novel antidiabetic agents. As part of a class of 6-substituted nicotinic acid derivatives that act as noncompetitive α-amylase inhibitors [1], it offers a mechanistic advantage over competitive inhibitors like acarbose. Medicinal chemistry teams aiming to optimize noncompetitive α-amylase inhibitors for improved in vivo efficacy can utilize 6-(Tetrahydropyran-4-yloxy)nicotinic acid as a starting point for further analog synthesis and lead optimization [1].

Probing CCR5-Mediated Pathways in HIV and Autoimmune Disease

Given its preliminary identification as a CCR5 antagonist [1], this compound can be employed as a specialized research tool in immunology and virology. Researchers can use it to investigate CCR5 receptor function, downstream signaling pathways, and the receptor's role in HIV-1 entry, inflammatory responses, and autoimmune disease pathogenesis. Its unique target profile differentiates it from standard nAChR ligands and lipid-lowering agents, opening niche research applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Tetrahydropyran-4-yloxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.